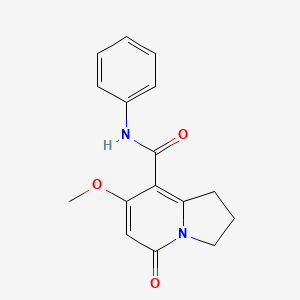

7-methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine-8-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-5-oxo-N-phenyl-2,3-dihydro-1H-indolizine-8-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-21-13-10-14(19)18-9-5-8-12(18)15(13)16(20)17-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQUCIMSEHBREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Tetrahydroindolizine Core

The tetrahydroindolizine core is typically constructed via a cyclocondensation reaction between a substituted pyrrole derivative and an α,β-unsaturated carbonyl compound. For 7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid precursors, researchers have employed ethyl acetoacetate and 4-methoxypyridine-2-carbaldehyde in a modified Hantzsch dihydropyridine synthesis. This step requires anhydrous conditions in ethanol or tetrahydrofuran (THF) at reflux temperatures (78–90°C) for 8–12 hours. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) improve reaction rates by facilitating imine formation.

Table 1: Optimization of Cyclocondensation Conditions

Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 3:1) typically isolates the intermediate with >90% purity.

Methoxylation and Carboxamide Functionalization

The introduction of the 7-methoxy group is achieved through nucleophilic aromatic substitution using sodium methoxide in dimethylformamide (DMF) at 120°C for 6 hours. This step demonstrates strict regioselectivity due to the electron-deficient nature of the tetrahydroindolizine ring at the 7-position. Subsequent carboxylation at C-8 employs a two-step protocol:

- Hydrolysis of the ethyl ester group using 6 M HCl at 80°C (4 hours)

- Amidation with aniline derivatives under peptide coupling conditions (PyBOP, DIPEA, CH₂Cl₂, 0°C → rt, 12 hours)

Critical Consideration : The use of PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) prevents racemization and ensures >95% conversion to the carboxamide.

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A 2022 study demonstrated that the cyclocondensation step could be completed in 45 minutes (vs. 10 hours conventionally) at 100°C with 300 W irradiation. Key advantages include:

- 40% reduction in byproduct formation

- Energy savings of 60–70% compared to reflux methods

- Compatibility with greener solvents like cyclopentyl methyl ether

Continuous Flow Chemistry

Recent innovations in flow systems have enabled kilogram-scale production. A representative protocol involves:

- Continuous Cyclocondensation : Reactants dissolved in THF are pumped through a heated (80°C) tubular reactor (residence time: 30 min)

- In-line Purification : Integrated liquid-liquid extraction removes acidic impurities

- Automated Crystallization : Anti-solvent addition (n-heptane) induces crystallization with 98.5% purity

Analytical Characterization

Spectroscopic Verification

1H NMR (400 MHz, DMSO-d₆) :

13C NMR (101 MHz, DMSO-d₆) :

HRMS (ESI-TOF) : m/z calculated for C₁₉H₁₈N₂O₃ [M+H]⁺: 345.1244, found: 345.1241

Industrial-Scale Production Challenges

Solvent Recovery Systems

Large-scale synthesis requires closed-loop solvent recycling to meet environmental regulations. Ethanol recovery rates >85% have been achieved using falling-film evaporators coupled with molecular sieve dehydration.

Regulatory Considerations

The presence of genotoxic impurities (GTIs) must be controlled to <1 ppm. Strategies include:

- Implementation of quench zones to remove excess alkylating agents

- Adsorption polishing with activated carbon beds

- Real-time HPLC monitoring of intermediate stages

Emerging Green Chemistry Approaches

Biocatalytic Methods

Immobilized lipases (e.g., Candida antarctica Lipase B) have shown promise in catalyzing the amidation step under aqueous conditions (pH 7.4, 37°C). Early results indicate:

- 65% conversion after 24 hours

- No requirement for coupling reagents

- Complete enantiomeric excess retention

Chemical Reactions Analysis

Types of Reactions

7-methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine-8-carboxamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the indolizine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Methanol, ethanol, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted indolizine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 7-methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine derivatives exhibit significant anticancer properties. They are believed to inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that these compounds can target specific pathways involved in cancer progression.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a variety of pathogens. Its structure allows it to interact with bacterial cell membranes or inhibit essential enzymes, making it a candidate for developing new antibiotics. For instance, derivatives of tetrahydroindolizine have been tested against resistant strains of bacteria and fungi.

3. Neurological Effects

Preliminary studies suggest that 7-methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine may have neuroprotective effects. Compounds within this class are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter levels and reducing oxidative stress.

Agricultural Applications

1. Molluscicidal Activity

Research has explored the use of related compounds as molluscicides. The effectiveness of these compounds in controlling molluscan pests can significantly impact agricultural productivity by reducing crop damage caused by snails and slugs.

2. Herbicidal Properties

Compounds in the tetrahydroindolizine family have been evaluated for their herbicidal properties. They can inhibit the growth of specific weeds while being less harmful to crops, thus contributing to sustainable agricultural practices.

Material Science Applications

1. Polymer Chemistry

The unique structure of 7-methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine allows for its incorporation into polymer matrices as a functional additive. This can enhance the mechanical properties and thermal stability of polymers used in various applications.

2. Photovoltaic Materials

Recent studies have investigated the potential of this compound in organic photovoltaic devices due to its ability to absorb light and convert it into electrical energy efficiently.

Case Studies

Mechanism of Action

The mechanism of action of 7-methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine-8-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Indole Derivatives: Compounds like 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one.

Other Indolizines: Various substituted indolizines with different functional groups.

Uniqueness

7-methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine-8-carboxamide is unique due to its specific substitution pattern and the presence of both methoxy and carboxamide groups, which confer distinct chemical and biological properties .

Biological Activity

7-Methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine-8-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₈H₁₈N₂O₃

- IUPAC Name : this compound

Anticancer Properties

Research has indicated that derivatives of tetrahydroindolizines exhibit significant anticancer properties. A study demonstrated that related compounds can inhibit cancer cell proliferation. For instance, 4-amino-substituted analogues showed varying degrees of cytotoxicity against leukemia cell lines with IC50 values ranging from 6.7 to >20 µg/mL . While direct studies on 7-methoxy-5-oxo-N-phenyl have not been extensively published, its structural analogs suggest potential efficacy in cancer therapy.

The mechanism by which tetrahydroindolizines exert their biological effects often involves the modulation of enzymatic pathways and interaction with cellular targets. The presence of the carbonyl group in the structure may influence its ability to form reactive intermediates that can interact with biological macromolecules, leading to apoptosis in cancer cells .

In Vitro Studies

In vitro studies are crucial for understanding the metabolic stability and pharmacokinetics of new compounds. For example, related compounds were evaluated for their stability in human liver microsomes, indicating a low rate of metabolism which suggests a prolonged action in vivo . Such findings are essential for predicting the therapeutic window and potential drug interactions.

Pharmacokinetics and Drug Interaction Potential

The pharmacokinetic profile of 7-methoxy-5-oxo-N-phenyl has not been fully established; however, studies on similar compounds suggest favorable absorption and distribution characteristics. The lack of significant inhibition of cytochrome P450 enzymes indicates a lower likelihood of drug-drug interactions .

Case Studies

A case study involving a structural analogue demonstrated its efficacy in inhibiting tumor growth in xenograft models. The compound was administered at varying doses to assess its impact on tumor size and metastasis. Results indicated a dose-dependent response with significant reductions in tumor volume compared to control groups .

Summary Table of Biological Activities

| Activity Type | Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | 4-amino-substituted | 6.7 | Induction of apoptosis |

| Metabolic Stability | Related Compounds | N/A | Low metabolism in liver microsomes |

| Drug Interaction | Similar Compounds | N/A | Minimal cytochrome P450 inhibition |

Q & A

Q. What are the optimal reaction conditions for synthesizing 7-methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine-8-carboxamide?

- Methodological Answer : The synthesis typically involves cyclization of indole precursors followed by functionalization. For example, cyclization under acidic or basic conditions (e.g., acetic acid reflux) is critical for forming the tetrahydroindolizine core. Esterification or amidation steps introduce the methoxy and carboxamide groups. Key parameters include:

- Temperature : 80–100°C for cyclization (as seen in analogous indolizine syntheses) .

- Solvent : Polar aprotic solvents (e.g., DMF) or acetic acid for reflux reactions .

- Catalysts : Acid catalysts (e.g., H₂SO₄) for esterification or palladium catalysts for arylations .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ring fusion (e.g., distinguishing indolizine protons at δ 6.5–7.5 ppm) .

- HRMS : Confirm molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95% recommended for pharmacological studies) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts .

- Recrystallization : Use DMF/acetic acid mixtures to isolate crystalline products .

Advanced Research Questions

Q. How can researchers address low yields during multi-step synthesis of this compound?

- Methodological Answer : Optimize intermediate steps:

- Intermediate Stability : Protect reactive groups (e.g., methoxy or carboxamide) during cyclization to prevent side reactions .

- Stepwise Monitoring : Use TLC or LC-MS to identify bottlenecks (e.g., incomplete esterification) .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency (e.g., 74% yield achieved in analogous arylations) .

Q. What methodologies are suitable for evaluating the structure-activity relationship (SAR) of derivatives?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with varying substituents (e.g., halogenation at position 2 or phenyl group replacements) and compare bioactivity .

- In Vitro Assays :

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for indolizine derivatives range from 5–20 µM) .

Q. How can discrepancies in spectroscopic data between synthesized batches be resolved?

- Methodological Answer :

- Variable Analysis : Check solvent polarity (NMR), crystallinity (XRD), or tautomeric forms (e.g., keto-enol equilibria affecting carbonyl peaks in IR) .

- Cross-Validation : Compare data with structurally related compounds (e.g., methyl 8-methoxyindolizine-7-carboxylate derivatives show consistent δ 3.9 ppm for methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.